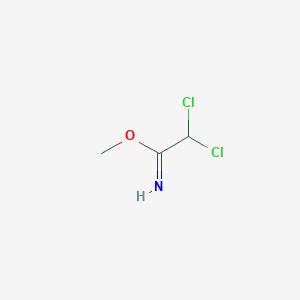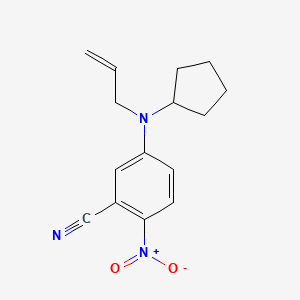
Benzonitrile, 5-(cyclopentyl-2-propenylamino)-2-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzonitrile, 5-(cyclopentyl-2-propenylamino)-2-nitro- is a complex organic compound with a unique structure that includes a benzonitrile core substituted with a cyclopentyl-2-propenylamino group and a nitro group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzonitrile, 5-(cyclopentyl-2-propenylamino)-2-nitro- typically involves multiple steps. One common method starts with the nitration of benzonitrile to introduce the nitro group. This is followed by the introduction of the cyclopentyl-2-propenylamino group through a series of substitution reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Safety measures are crucial due to the use of hazardous chemicals and high temperatures.
Análisis De Reacciones Químicas
Types of Reactions
Benzonitrile, 5-(cyclopentyl-2-propenylamino)-2-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzonitrile core.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzonitrile derivatives.
Aplicaciones Científicas De Investigación
Benzonitrile, 5-(cyclopentyl-2-propenylamino)-2-nitro- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of benzonitrile, 5-(cyclopentyl-2-propenylamino)-2-nitro- involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the cyclopentyl-2-propenylamino group can interact with biological macromolecules. These interactions can lead to various biological effects, including enzyme inhibition or activation, and modulation of cellular pathways.
Comparación Con Compuestos Similares
Similar Compounds
Benzonitrile, 4-(cyclopentyl-2-propenylamino)-2-(trifluoromethyl): Similar structure but with a trifluoromethyl group instead of a nitro group.
Cyclopentane, 2-propenyl-: Lacks the benzonitrile and nitro groups, making it less complex.
Uniqueness
Benzonitrile, 5-(cyclopentyl-2-propenylamino)-2-nitro- is unique due to the presence of both the nitro and cyclopentyl-2-propenylamino groups, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various applications and research studies.
Propiedades
Número CAS |
821776-46-9 |
|---|---|
Fórmula molecular |
C15H17N3O2 |
Peso molecular |
271.31 g/mol |
Nombre IUPAC |
5-[cyclopentyl(prop-2-enyl)amino]-2-nitrobenzonitrile |
InChI |
InChI=1S/C15H17N3O2/c1-2-9-17(13-5-3-4-6-13)14-7-8-15(18(19)20)12(10-14)11-16/h2,7-8,10,13H,1,3-6,9H2 |
Clave InChI |
TTYCTBFWNVNWEC-UHFFFAOYSA-N |
SMILES canónico |
C=CCN(C1CCCC1)C2=CC(=C(C=C2)[N+](=O)[O-])C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


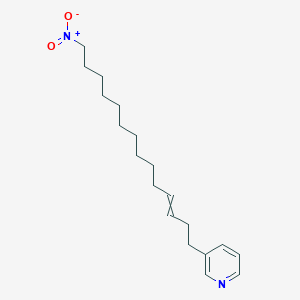

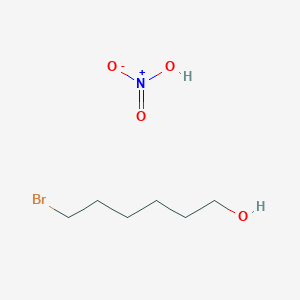
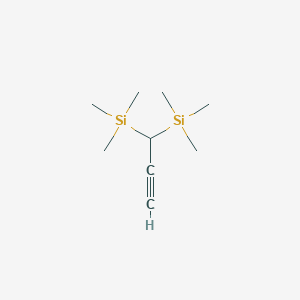
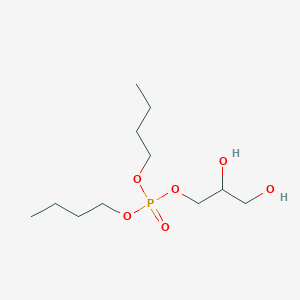


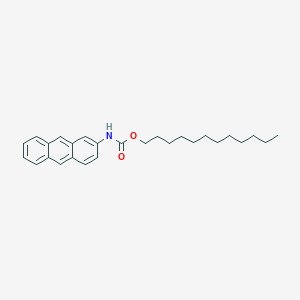
![3-(Prop-2-en-1-yl)bicyclo[4.2.0]octa-1,3,5,7-tetraene](/img/structure/B12550880.png)
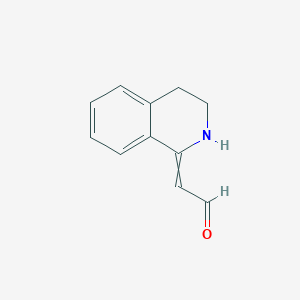
![Methanone, bis[2-(acetyloxy)-3,5-bis(1,1-dimethylethyl)phenyl]-](/img/structure/B12550900.png)
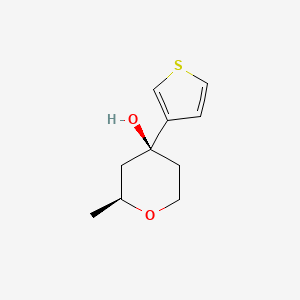
![Ethanethiol, 2,2'-[1,3-propanediylbis(ethylimino)]bis-](/img/structure/B12550903.png)
